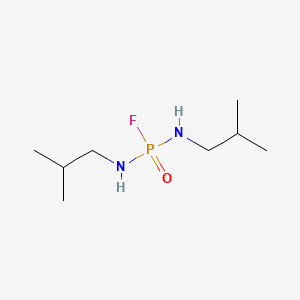
Phosphorodiamidic fluoride, N,N'-bis(2-methylpropyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphorodiamidic fluoride, N,N’-bis(2-methylpropyl)-, also known as Mipafox, is an organophosphorus compound with the molecular formula C6H16FN2OP. This compound is known for its use as an insecticide and acaricide. It is characterized by its ability to inhibit acetylcholinesterase, an enzyme essential for the proper functioning of the nervous system.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Phosphorodiamidic fluoride, N,N’-bis(2-methylpropyl)-, can be synthesized through the reaction of phosphorus oxychloride with isopropylamine in the presence of a fluoride source. The reaction typically involves the following steps:
Reaction of Phosphorus Oxychloride with Isopropylamine: Phosphorus oxychloride (POCl3) is reacted with isopropylamine (C3H9N) to form N,N’-bis(2-methylpropyl)phosphorodiamidic chloride.
Fluorination: The resulting phosphorodiamidic chloride is then treated with a fluoride source, such as hydrogen fluoride (HF) or sodium fluoride (NaF), to replace the chloride ions with fluoride ions, yielding phosphorodiamidic fluoride, N,N’-bis(2-methylpropyl)-.
Industrial Production Methods
Industrial production of phosphorodiamidic fluoride, N,N’-bis(2-methylpropyl)-, follows similar synthetic routes but is scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions, including temperature, pressure, and the use of appropriate catalysts to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Phosphorodiamidic fluoride, N,N’-bis(2-methylpropyl)-, undergoes several types of chemical reactions, including:
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of phosphoric acid derivatives and amines.
Oxidation: It can be oxidized to form phosphorodiamidic oxide derivatives.
Substitution: The fluoride ion can be substituted with other nucleophiles, such as hydroxide or alkoxide ions.
Common Reagents and Conditions
Hydrolysis: Typically occurs under acidic or basic conditions, with water acting as the nucleophile.
Oxidation: Requires oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Substitution: Involves nucleophiles like sodium hydroxide (NaOH) or sodium methoxide (NaOCH3).
Major Products Formed
Hydrolysis: Produces phosphoric acid derivatives and isopropylamine.
Oxidation: Yields phosphorodiamidic oxide derivatives.
Substitution: Results in the formation of substituted phosphorodiamidic compounds.
Applications De Recherche Scientifique
Phosphorodiamidic fluoride, N,N’-bis(2-methylpropyl)-, has several scientific research applications:
Biology: Studied for its effects on acetylcholinesterase inhibition, which is crucial for understanding its toxicity and potential therapeutic applications.
Medicine: Investigated for its potential use in developing treatments for diseases involving acetylcholinesterase dysfunction.
Industry: Employed as an insecticide and acaricide due to its ability to inhibit acetylcholinesterase in pests.
Mécanisme D'action
Phosphorodiamidic fluoride, N,N’-bis(2-methylpropyl)-, exerts its effects primarily through the inhibition of acetylcholinesterase. The compound binds to the active site of the enzyme, preventing the breakdown of acetylcholine, a neurotransmitter. This leads to an accumulation of acetylcholine in the synaptic cleft, resulting in continuous stimulation of the nervous system, which can be toxic to insects and other pests.
Comparaison Avec Des Composés Similaires
Phosphorodiamidic fluoride, N,N’-bis(2-methylpropyl)-, can be compared with other similar organophosphorus compounds:
Phosphorodiamidic fluoride, N,N’-diisopropyl-: Similar in structure but with different alkyl groups, leading to variations in reactivity and potency.
Phosphorodiamidic fluoride, N,N’-dibutyl-: Another analog with different alkyl groups, affecting its physical and chemical properties.
Phosphorodiamidic fluoride, N,N’-diethyl-: Differing alkyl groups result in distinct biological activities and applications.
The uniqueness of phosphorodiamidic fluoride, N,N’-bis(2-methylpropyl)-, lies in its specific alkyl groups, which influence its reactivity, potency, and applications in various fields.
Propriétés
Numéro CAS |
7761-57-1 |
|---|---|
Formule moléculaire |
C8H20FN2OP |
Poids moléculaire |
210.23 g/mol |
Nom IUPAC |
N-[fluoro-(2-methylpropylamino)phosphoryl]-2-methylpropan-1-amine |
InChI |
InChI=1S/C8H20FN2OP/c1-7(2)5-10-13(9,12)11-6-8(3)4/h7-8H,5-6H2,1-4H3,(H2,10,11,12) |
Clé InChI |
NGMRGLSKLYURME-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CNP(=O)(NCC(C)C)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


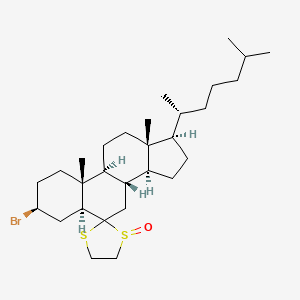

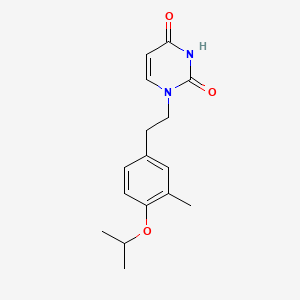
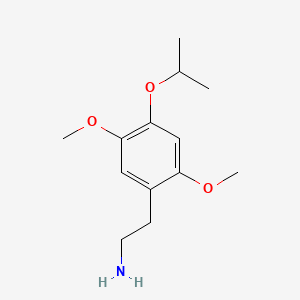
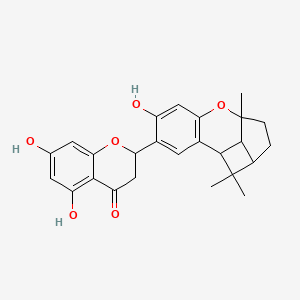
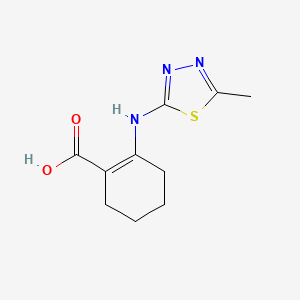
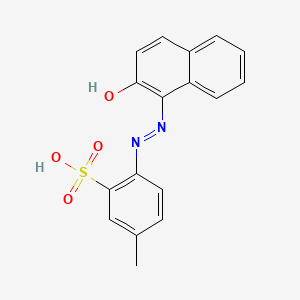

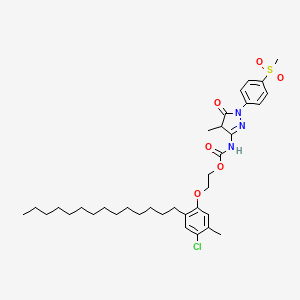
![[(4R,4aS,7aR,12bS)-9-methoxy-3-methyl-7-oxo-2,4,7a,13-tetrahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-4a-yl] pyridine-3-carboxylate](/img/structure/B15186796.png)
![(E)-but-2-enedioic acid;2-[4-[2-[2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetyl]oxyethyl]piperazin-1-yl]ethyl 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate](/img/structure/B15186802.png)
![1-[(7Z)-5,5-dioxo-3-[3-(trifluoromethyl)phenyl]-7-[[2-(trifluoromethyl)phenyl]methylidene]-3a,4-dihydro-3H-thiopyrano[4,3-c]pyrazol-2-yl]ethanone](/img/structure/B15186808.png)

![8-chloro-6-(2-chlorophenyl)-1-[4-(2-methylsulfanylethyl)piperazin-1-yl]-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B15186823.png)
